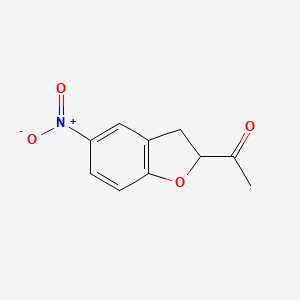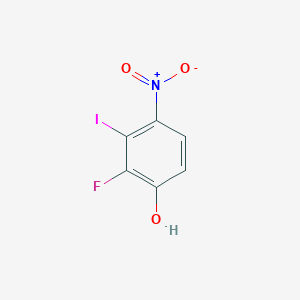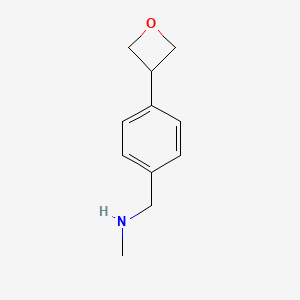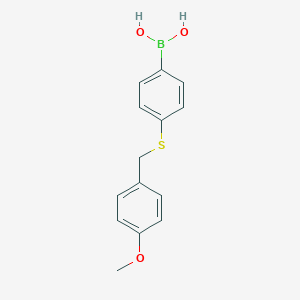
(4-((4-Methoxybenzyl)thio)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Methoxybenzyl)thio)phenyl)boronic acid is an organoboron compound with the molecular formula C14H15BO3S It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a (4-methoxybenzyl)thio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methoxybenzyl)thio)phenyl)boronic acid typically involves the reaction of 4-(bromomethyl)anisole with thiophenol to form 4-((4-methoxybenzyl)thio)benzene. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methoxybenzyl)thio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The (4-methoxybenzyl)thio group can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(4-((4-Methoxybenzyl)thio)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: Used in the synthesis of boron-containing polymers and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of (4-((4-Methoxybenzyl)thio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic acid group plays a crucial role in facilitating the transmetalation step, making it a key component in the reaction mechanism.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group on the phenyl ring, similar to (4-((4-Methoxybenzyl)thio)phenyl)boronic acid, but lacks the thio group.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group on the phenyl ring, used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both a (4-methoxybenzyl)thio group and a boronic acid group on the phenyl ring
Properties
Molecular Formula |
C14H15BO3S |
|---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H15BO3S/c1-18-13-6-2-11(3-7-13)10-19-14-8-4-12(5-9-14)15(16)17/h2-9,16-17H,10H2,1H3 |
InChI Key |
WWIVYQNFXKPUTK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


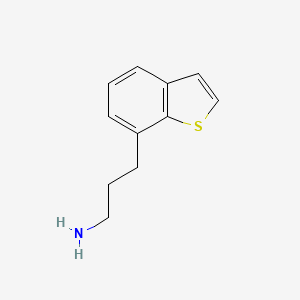
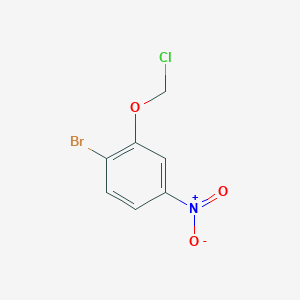
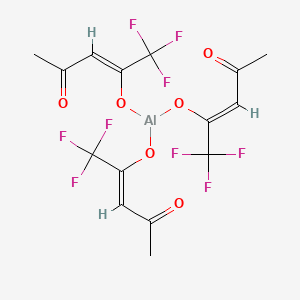
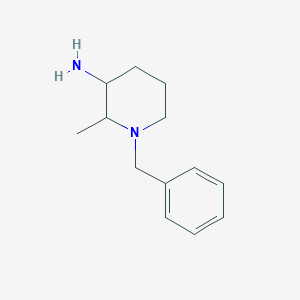
![L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)

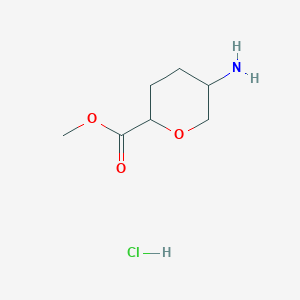
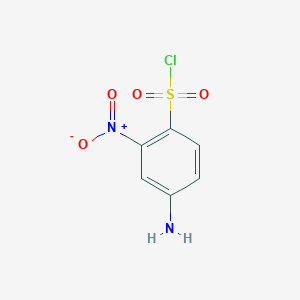


![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
